molecular formula C11H12N2OS B028563 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 105512-88-7

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No.: B028563
CAS No.: 105512-88-7
M. Wt: 220.29 g/mol
InChI Key: WUTXFLYFZOMYSF-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-278459-A primarily undergoes reactions typical of organic compounds, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-278459-A has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of HIV-1 reverse transcriptase inhibitors.

    Biology: It is used in biological assays to study the inhibition of HIV-1 reverse transcriptase.

    Industry: It can be used in the pharmaceutical industry for the development of new antiviral drugs.

Mechanism of Action

WAY-278459-A exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus. By binding to the enzyme, it prevents the transcription of viral RNA into DNA, thereby inhibiting the replication of the virus .

Comparison with Similar Compounds

WAY-278459-A is unique in its ability to inhibit both wild type and mutant HIV-1 reverse transcriptase. Similar compounds include:

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Lamivudine: Another antiretroviral medication used to treat HIV and hepatitis B.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor used to treat HIV.

WAY-278459-A stands out due to its broad-spectrum inhibitory effects on both wild type and mutant forms of the enzyme .

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXFLYFZOMYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909576
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-88-7
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A procedure similar to step 5 of Example 6 was used. 2-bromo-1-(4-methoxy-phenyl)-propan-1-one prepared in the step 3, thiourea and anhydrous sodium acetate were used as starting materials, refluxed for 4 hours, followed by post-treatment to give a crude product, which was recrystallized with anhydrous ethanol to obtain a product as a white solid in a yield of 66.8%, mp: 139-140 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.37 (3H, s, ArCH3), 3.84 (3H, s, OCH3), 5.09 (2H, br, NH2), 6.93 (2H, d, J=8.68 Hz, ArH), 7.50 (2H, d, J=8.68 Hz, ArH); EI-MS m/e (%): 220.1 (M+, 100), 205.1 (18), 163.1 (31); HREI-MS Calcd. for C11H12N2OS: 220.0670. found: 220.0672. Anal. Calcd. for C11H12N2OS: C, 59.98; H, 5.49; N, 12.72. found: C, 59.90; H, 5.52; N, 12.55.
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Yield
66.8%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-(4-methoxyphenyl)propan-1-one (10.4 g, 36.1 mmol) and thiourea (2.76 g, 36.2 mmol) in 95% EtOH (70 mL) was heated at reflux for 60 min. The solution was concentrated and mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solids were filtered and dried under vacuum to give 4-(4-methoxyphenyl)-5-methylthiazol-2-amine (6.16 g) as yellow solids in 78% yield: 1H NMR (500 MHz, DMSO-d6) δ 8.90 (s, 2 H), 7.46-7.44 (m, 2 H), 7.09-7.07 (m, 2 H), 3.81 (s, 3 H), 2.47 (s, 3 H).
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10.4 g
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2.76 g
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
Reactant of Route 3
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

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